![molecular formula C13H16N4O B2838318 2-(piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 278614-84-9](/img/structure/B2838318.png)
2-(piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrido[1,2-a]pyrimidin-4-one core structure with a piperazine moiety attached via a methylene bridge. The unique structural attributes of this compound make it a valuable candidate for various biological and pharmacological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves a nucleophilic substitution reaction. One common method involves the reaction of 2-methyl-3-(2-piperazin-1-ylethyl)-pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction used in its synthesis, where nucleophiles replace leaving groups on the pyrido[1,2-a]pyrimidin-4-one core.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sulfonyl chlorides and bases like triethylamine are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sulfonyl chlorides typically yields sulfonamide derivatives.
科学研究应用
Anti-inflammatory Activity
Research has shown that derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one exhibit significant anti-inflammatory properties. A study synthesized several derivatives, including those containing piperazine moieties, which were tested for their ability to inhibit hyaluronidase activity—an enzyme associated with inflammation. Notably, compounds with N-methylpiperazine and piperazine ethoxy ethanol rings demonstrated greater growth inhibition than the standard anti-inflammatory drug Indomethacin at a concentration of 10 µg .
Case Study: Synthesis and Testing
- Compounds Tested : Various derivatives were synthesized and characterized using spectral techniques.
- Methodology : The effectiveness was assessed through in vitro testing against hyaluronidase.
- Results : Specific compounds showed a marked reduction in carrageenan-induced edema in rat models, indicating potent anti-inflammatory effects.
Antiplatelet Activity
Another significant application of 2-(piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is its role as an antiplatelet agent. A study focused on the compound's effect on human platelets, measuring parameters such as cyclic adenosine monophosphate (cAMP) levels and platelet aggregation.
Findings
- Mechanism of Action : The compound inhibited platelet aggregation induced by various agonists (e.g., collagen and ADP) by increasing intracellular cAMP levels. It specifically inhibited cAMP high-affinity phosphodiesterase (PDE), which led to enhanced activation of cAMP-dependent protein kinase .
- In Vitro Results : The compound demonstrated a dose-dependent inhibition of aggregation in both platelet-rich plasma and washed platelets.
作用机制
The mechanism of action of 2-(piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antiproliferative activity may be due to the inhibition of key enzymes involved in cell division . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.
相似化合物的比较
Similar Compounds
2-methyl-3-(2-piperazin-1-ylethyl)-pyrido[1,2-a]pyrimidin-4-one: This compound is structurally similar and has been studied for its antiproliferative activity.
4-(4-methyl-piperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide: Known for its use as an antineoplastic agent.
Uniqueness
2-(piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its specific structural configuration, which imparts unique biological properties. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug development.
生物活性
2-(Piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, commonly referred to as AP155, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies.
AP155 has been primarily studied for its effects on human platelets and its potential as an antiplatelet agent. The compound operates by inhibiting platelet aggregation through the modulation of cyclic adenosine monophosphate (cAMP) levels. Specifically, it inhibits cAMP high-affinity phosphodiesterase (PDE), leading to increased intracellular cAMP concentration, which subsequently activates cAMP-dependent protein kinases.
Key Findings:
- Inhibition of Platelet Aggregation : AP155 demonstrated a dose-dependent inhibition of platelet aggregation in response to collagen, ADP, and platelet activating factor (PAF) .
- Calcium Modulation : It effectively inhibited the increase in cytosolic calcium levels induced by thrombin, further supporting its role in modulating platelet function .
Therapeutic Applications
The biological activity of AP155 extends beyond antiplatelet effects. Research indicates potential applications in oncology and other therapeutic areas.
Case Studies:
- Antitumor Activity : A study evaluated the antitumor properties of related compounds with piperazine moieties. The synthesized derivatives exhibited moderate to significant efficacy against human breast cancer cells with IC50 values comparable to established treatments like Olaparib .
- PARP Inhibition : Compounds similar to AP155 have shown promise as inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms. The inhibition of PARP1 catalytic activity was observed in various derivatives, indicating potential for cancer therapeutics .
Comparative Biological Activity
The following table summarizes the biological activities associated with AP155 and related compounds:
Compound | Biological Activity | IC50 Value | Reference |
---|---|---|---|
This compound | Antiplatelet agent | Not specified | |
5e (related compound) | PARP1 Inhibitor | 18 µM | |
Olaparib | PARP1 Inhibitor | 57.3 µM |
Synthesis and Structural Properties
The synthesis of AP155 involves a multi-step process that incorporates piperazine as a key structural component. The compound's molecular formula is C12H15N5O, with a molecular weight of approximately 231.28 g/mol. Its structure features a pyridopyrimidine core that is critical for its biological activity.
属性
IUPAC Name |
2-(piperazin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c18-13-9-11(10-16-7-4-14-5-8-16)15-12-3-1-2-6-17(12)13/h1-3,6,9,14H,4-5,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXHRIPUYWEVNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=O)N3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。